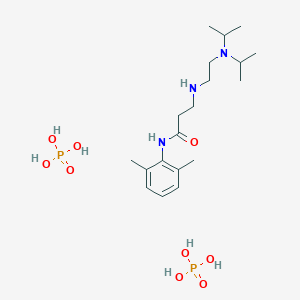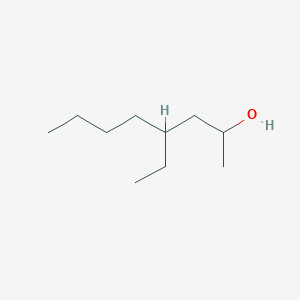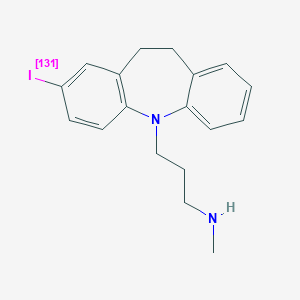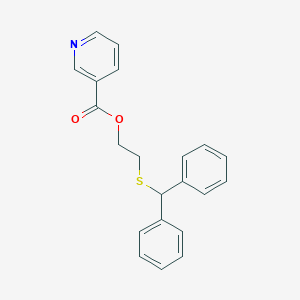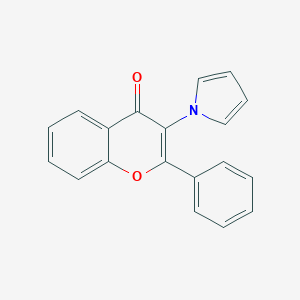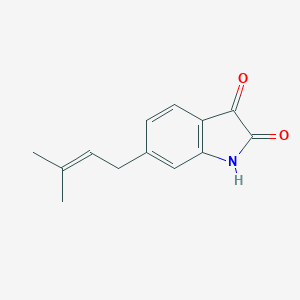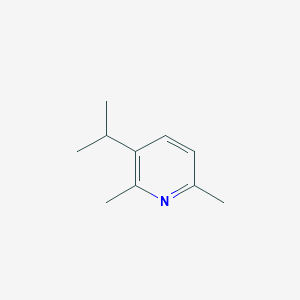
Pyridine, 2,6-dimethyl-3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is a chemical compound that belongs to the pyridine family. It is also known as 2,6-lutidine or lutidine. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is an important intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is not well understood. However, it is believed to act as a ligand for various receptors, such as nicotinic acetylcholine receptors and GABA receptors. Pyridine derivatives have been shown to have modulatory effects on these receptors, which may contribute to their pharmacological properties.
Biochemical and Physiological Effects:
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Pyridine derivatives have also been shown to have modulatory effects on various receptors, which may contribute to their pharmacological properties.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is an important intermediate in the synthesis of various chemicals. It has been widely used in scientific research due to its pharmacological properties. However, it has some limitations for lab experiments. Pyridine derivatives are known to be toxic and may pose a risk to human health. Therefore, proper precautions should be taken when handling this compound. Additionally, the yield of the product may depend on the reaction conditions, which may affect the reproducibility of the results.
Orientations Futures
There are several future directions for the research on Pyridine, 2,6-dimethyl-3-(1-methylethyl)-. One direction is to investigate the mechanism of action of this compound in more detail. This may lead to the discovery of new pharmacological properties and the development of new drugs. Another direction is to develop safer and more efficient methods for the synthesis of Pyridine, 2,6-dimethyl-3-(1-methylethyl)-. This may improve the yield of the product and reduce the risk of exposure to toxic compounds. Additionally, the development of new applications for Pyridine, 2,6-dimethyl-3-(1-methylethyl)- may lead to the discovery of new materials and technologies.
Méthodes De Synthèse
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- can be synthesized by various methods. One of the commonly used methods is the reaction between 2,6-dimethyl-3-(1-methylethyl)phenol and formaldehyde in the presence of a catalyst. Another method involves the reaction between 2,6-dimethyl-3-(1-methylethyl)aniline and formaldehyde in the presence of a catalyst. The yield of the product depends on the reaction conditions, such as the type of catalyst, temperature, and reaction time.
Applications De Recherche Scientifique
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is widely used in scientific research. It is an important intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and materials science. Pyridine derivatives have been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. Pyridine, 2,6-dimethyl-3-(1-methylethyl)- has been used in the synthesis of anti-cancer drugs, such as lapatinib and dasatinib. It has also been used in the synthesis of agrochemicals, such as insecticides and herbicides.
Propriétés
Numéro CAS |
104294-51-1 |
|---|---|
Nom du produit |
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- |
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
2,6-dimethyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-7(2)10-6-5-8(3)11-9(10)4/h5-7H,1-4H3 |
Clé InChI |
HDMBKXIIBWEELO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)C(C)C)C |
SMILES canonique |
CC1=NC(=C(C=C1)C(C)C)C |
Synonymes |
2,6-Lutidine,3-isopropyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
